4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside
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Overview
Description
4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is a synthetic compound commonly used in biochemical research. It is a chromogenic substrate for beta-glucosidase enzymes, which means it produces a color change when hydrolyzed by these enzymes. This property makes it valuable for enzyme assays and diagnostic applications.
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is the enzyme beta-D-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds, converting complex carbohydrates into simple sugars.
Mode of Action
The compound acts as a chromogenic substrate for beta-D-glucosidase . When the enzyme cleaves the glycosidic bond in the compound, it releases a yellow-colored product . This color change allows for the measurement of beta-D-glucosidase activity .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body. The compound’s bioavailability, metabolism, and excretion would need further investigation.
Result of Action
The cleavage of the compound by beta-D-glucosidase results in the release of a yellow-colored product . This color change is a molecular effect of the compound’s action and can be used to measure the activity of the enzyme. On a cellular level, the breakdown of the compound contributes to the metabolism of carbohydrates.
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the activity of beta-D-glucosidase, and thus the efficacy of the compound as a substrate, can be affected by factors such as pH and temperature. The compound’s stability may also be influenced by storage conditions, with a recommended storage temperature of -20°C .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside interacts with β-glucosidases, which are enzymes that hydrolyze the glycosidic bonds in β-D-glucosides . Upon enzymatic cleavage by β-glucosidases, this compound releases 4-nitrophenol .
Cellular Effects
The effects of this compound on cells are primarily related to its interactions with β-glucosidases. These enzymes play a key role in the cellulolytic process, which is significant for both biofuel production and the natural carbon cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with β-glucosidases. The compound serves as a substrate for these enzymes, and upon enzymatic cleavage, it releases 4-nitrophenol .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the activity of β-glucosidases . These enzymes hydrolyze the glycosidic bonds in β-D-glucosides, a process that is significant for both biofuel production and the natural carbon cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate and a halide sugar donor under anhydrous conditions. The reaction proceeds as follows:
Reactants: 4-nitrophenol, glucosyl donor (e.g., acetobromoglucose), silver carbonate.
Solvent: Anhydrous dichloromethane.
Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using similar principles but with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside undergoes several types of chemical reactions:
Hydrolysis: Catalyzed by beta-glucosidase, resulting in the release of 4-nitrophenol and glucose.
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using beta-glucosidase in aqueous buffer solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Hydrolysis: 4-nitrophenol and glucose.
Reduction: 4-aminophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside.
Substitution: Various substituted phenyl glucosides depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is widely used in scientific research due to its chromogenic properties. Some key applications include:
Enzyme Assays: Used to measure beta-glucosidase activity in various biological samples.
Biochemical Research: Helps in studying enzyme kinetics and mechanisms.
Diagnostic Analysis: Employed in diagnostic kits to detect beta-glucosidase activity, which can be indicative of certain diseases.
Industrial Applications: Used in the development of biosensors and other analytical tools.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Beta-D-Glucopyranoside: Similar substrate but lacks the additional glucosyl unit.
4-Nitrophenyl Alpha-D-Glucopyranoside: Similar structure but with an alpha linkage instead of beta.
4-Nitrophenyl Beta-D-Galactopyranoside: Similar chromogenic substrate but specific for beta-galactosidase.
Uniqueness
4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is unique due to its dual glucosyl units, which can provide insights into the activity of enzymes that act on disaccharides. Its chromogenic properties make it particularly useful for visual and quantitative enzyme assays.
This compound’s versatility and specificity make it a valuable tool in both research and industrial applications, distinguishing it from other similar substrates.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYUJSLZREARS-NNUBVHJDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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